Kinase Inhibition Scaffold Advantage: Thieno[2,3-d]pyrimidine vs. Thieno[3,2-d]pyrimidine Isomers
The thieno[2,3-d]pyrimidine scaffold, which forms the core of the target compound, demonstrates superior FLT3 kinase inhibitory activity compared to its thieno[3,2-d]pyrimidine isomer. In a direct head-to-head comparison from the same synthetic study, the thieno[2,3-d]pyrimidine derivative Compound 5 exhibited 83.5% kinase inhibition, whereas the analogous thieno[3,2-d]pyrimidine derivative Compound 8 showed only 41.4% inhibition [1]. This demonstrates that the angular fusion geometry of the thieno[2,3-d]pyrimidine core is critical for ATP-binding pocket complementarity.
| Evidence Dimension | Kinase inhibition (%) at 10 µM concentration |
|---|---|
| Target Compound Data | Thieno[2,3-d]pyrimidine derivative (Compound 5): 83.5% inhibition; FLT3 IC50 = 0.35 µM |
| Comparator Or Baseline | Thieno[3,2-d]pyrimidine derivative (Compound 8): 41.4% inhibition; FLT3 IC50 not determinable (>10 µM) |
| Quantified Difference | 2.02-fold higher kinase inhibition; >28-fold difference in FLT3 potency |
| Conditions | Kinase inhibition screening at 10 µM; FLT3-specific inhibitory assay; MCF-7 and HepG-2 cell lines for cytotoxicity |
Why This Matters
This scaffold-specific potency difference justifies sourcing the thieno[2,3-d]pyrimidine isomer over the [3,2-d] isomer for any kinase-targeted screening campaign, as the latter may yield false negatives.
- [1] Elmongy, E. I., Attallah, N. G. M., Altwaijry, N., AlKahtani, M. M., & Henidi, H. A. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 26(1), 123. View Source
